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Bis(2-propylheptyl) phthalate - 53306-54-0

Bis(2-propylheptyl) phthalate

Catalog Number: EVT-297174
CAS Number: 53306-54-0
Molecular Formula: C28H46O4
Molecular Weight: 446.7 g/mol
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Product Introduction

Description

Bis(2-propylheptyl) phthalate (DPHP) is a synthetic compound classified as a phthalate ester. Phthalates are a group of chemicals primarily used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics. [, ] DPHP is often used as an alternative to other phthalates that have been restricted due to health concerns. [] In scientific research, DPHP serves as a subject of study due to its increasing prevalence in the environment and potential human health impacts. [] Researchers investigate its presence in various matrices, its metabolic pathways, and potential toxicological effects.

Phthalic Anhydride

  • Relevance: Phthalic anhydride serves as a starting material in the synthesis of DPHP. The reaction involves combining phthalic anhydride with 2-propylheptanol, typically in the presence of a catalyst, to produce DPHP.

2-Propylheptanol

  • Relevance: 2-Propylheptanol is a key reactant in the synthesis of Bis(2-propylheptyl) phthalate (DPHP). The reaction involves the esterification of phthalic anhydride with 2-propylheptanol.

Oxo-Monopropylheptylphthalate (oxo-MPHP)

  • Relevance: Oxo-Monopropylheptylphthalate (oxo-MPHP) is a primary metabolite of Bis(2-propylheptyl) phthalate (DPHP), indicating the biotransformation of DPHP within the body. , Its presence in urine samples serves as a biomarker for DPHP exposure.

Hydroxy-Monopropylheptylphthalate (OH-MPHP)

  • Relevance: Hydroxy-Monopropylheptylphthalate (OH-MPHP), alongside oxo-MPHP, is used for assessing Bis(2-propylheptyl) phthalate (DPHP) exposure in human biomonitoring studies. Analyzing urinary concentrations of these metabolites helps in estimating DPHP exposure levels.

Dimethyl(o-)phthalate (DMP)

  • Relevance: Dimethyl(o-)phthalate (DMP) belongs to the same chemical class as Bis(2-propylheptyl) phthalate (DPHP) - both are phthalate esters. They often occur together in various products and environmental samples, making DMP relevant in comparative studies on phthalate exposure and toxicity.

Diethyl(o-)phthalate (DEP)

  • Relevance: Similar to DMP, Diethyl(o-)phthalate (DEP) shares the phthalate ester structural feature with Bis(2-propylheptyl) phthalate (DPHP) and is often studied alongside DPHP in the context of environmental contamination and potential health effects.

Diallyl(o-)phthalate (DAP)

  • Relevance: Diallyl(o-)phthalate (DAP) is relevant to Bis(2-propylheptyl) phthalate (DPHP) due to their co-occurrence as plasticizers and potential environmental contaminants. Research often investigates their combined presence and potential impact.

Sunflower Oil (SFO)

  • Relevance: In a study investigating dietary administration of test substances in the Amphibian Metamorphosis Assay (AMA), sunflower oil (SFO) was used as a surrogate for Bis(2-propylheptyl) phthalate (DPHP). This study explored alternative exposure routes for DPHP in toxicological studies.
Source and Classification

Bis(2-propylheptyl) phthalate is synthesized from phthalic anhydride and 2-propylheptanol. It is classified as an industrial chemical and is included in regulatory lists due to its potential environmental and health impacts. The substance is listed under the European Chemicals Agency's REACH regulation, indicating its significance in chemical safety assessments .

Synthesis Analysis

The synthesis of bis(2-propylheptyl) phthalate involves a multi-step process that can be summarized as follows:

  1. Reactants Preparation: Phthalic anhydride and 2-propylheptanol are mixed in a molar ratio ranging from 1:2.4 to 1:3.0.
  2. Initial Reaction: The mixture is heated to temperatures between 130°C and 170°C while stirring for 20 to 60 minutes.
  3. Catalyst Addition: After reaching the initial temperature, the mixture is further heated to between 180°C and 190°C, followed by the addition of a catalyst (0.05% to 0.2% by weight of phthalic anhydride).
  4. Main Reaction Phase: The reaction continues at elevated temperatures (180°C to 240°C) for approximately 3 to 5 hours under controlled conditions.
  5. Dealcoholization: A negative-pressure dealcoholization step is performed until no reflux occurs, ensuring that the acid value remains below 0.40 mg KOH/g.
  6. Neutralization: A sodium carbonate solution (25% to 30% concentration) is added to further reduce the acid value below 0.05 mg KOH/g.
  7. Final Purification: Water is introduced as an entrainer for refining, followed by filtration to obtain the final product .
Molecular Structure Analysis

The molecular structure of bis(2-propylheptyl) phthalate features two propylheptyl groups attached to a central phthalate moiety. The structure can be represented as follows:

  • Chemical Formula: C28H46O4C_{28}H_{46}O_{4}
  • Molecular Weight: Approximately 446.66 g/mol
  • Structural Characteristics:
    • The compound consists of a benzene ring with two ester functional groups.
    • The propylheptyl groups contribute significantly to its hydrophobic characteristics, influencing its solubility and interaction with other materials.

This structure allows bis(2-propylheptyl) phthalate to act effectively as a plasticizer, enhancing the flexibility of polymers while maintaining thermal stability .

Chemical Reactions Analysis

Bis(2-propylheptyl) phthalate undergoes various chemical reactions typical of esters:

  1. Esterification Reaction: The initial formation involves the reaction between phthalic anhydride and alcohol (2-propylheptanol), leading to the production of monoesters before forming the final diester product.
    • Reaction Equation:
    Phthalic Anhydride+2 PropylheptanolMonoester\text{Phthalic Anhydride}+\text{2 Propylheptanol}\rightarrow \text{Monoester}
  2. Transesterification: This compound can also participate in transesterification reactions where it exchanges alkoxy groups with other alcohols under acidic or basic conditions.
  3. Hydrolysis: In aqueous environments, bis(2-propylheptyl) phthalate can hydrolyze back into its original components (phthalic acid and alcohol), particularly under acidic or basic conditions.

These reactions are crucial for understanding its behavior in various applications, especially in polymer processing .

Mechanism of Action

The mechanism of action for bis(2-propylheptyl) phthalate primarily relates to its role as a plasticizer:

  • Plasticization Effect: By embedding itself between polymer chains, it reduces intermolecular forces, thereby increasing flexibility and reducing brittleness.
  • Thermal Stability: It helps maintain the thermal properties of polymers during processing and end-use applications.

Research indicates that exposure to bis(2-propylheptyl) phthalate may lead to metabolic changes in biological systems, suggesting potential subchronic toxicity in animal models .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(2-propylheptyl) phthalate include:

Applications

Bis(2-propylheptyl) phthalate finds numerous applications across various industries:

  1. Plasticizer in Polymers: Widely used in PVC products, enhancing flexibility and durability.
  2. Coatings and Sealants: Utilized in formulations for paints, adhesives, and sealants due to its compatibility with various resins.
  3. Consumer Products: Present in household items such as flooring materials, wall coverings, and toys.

Its applications are critical in sectors where material performance under stress or environmental exposure is essential .

Chemical Synthesis and Production

Industrial Synthesis Pathways for DPHP

The industrial production of bis(2-propylheptyl) phthalate (DPHP) follows a two-step esterification process using phthalic anhydride and 2-propylheptanol as primary reactants. This synthesis pathway has been optimized for large-scale manufacturing to meet growing industrial demand. The reaction mechanism proceeds through a monoester intermediate before forming the final diester compound. According to the patented production method, the molar ratio between phthalic anhydride and 2-propylheptanol is maintained at 1:2.4 to 1:3.0 to ensure complete conversion of the dicarboxylic compound [4]. The alcohol excess serves dual purposes: driving the equilibrium-controlled reaction toward ester formation and acting as a solvent medium to maintain reaction homogeneity.

A critical innovation in the industrial pathway involves the addition of activated carbon (0.2-0.5% of phthalic anhydride weight) directly to the initial reaction mixture. This approach eliminates the need for a separate decolorization step later in the process, significantly streamlining production. The reaction mixture is heated with continuous agitation, with the initial monoesterification occurring between 130-170°C without catalyst involvement. This temperature range is specifically chosen to ensure complete monoester formation before the onset of reflux conditions, preventing premature crystallization of phthalic anhydride that could lead to pipeline blockages [4].

Table 1: Key Reagents in DPHP Synthesis

ReagentRoleMolar Ratio to Phthalic AnhydridePurpose
Phthalic anhydrideCore reactant1.0Diester backbone
2-PropylheptanolReactant/solvent2.4-3.0Ester formation, reaction medium
Activated carbonProcessing aid0.2-0.5 wt%In-situ decolorization
Titanium catalystCatalyst0.05-0.2 wt%Diesterification acceleration

Catalytic Mechanisms in Esterification Reactions

The diesterification step in DPHP production employs titanium-based catalysts, specifically combinations of tetrabutyl titanate and titanium isopropylate. These catalysts function through a Lewis acid mechanism, where the titanium center coordinates with the carbonyl oxygen of the monoester, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the 2-propylheptanol [4]. The catalyst mixture ratio is optimized at 1:1 to 1:4 tetrabutyl titanate to titanium isopropylate by mass, creating a synergistic effect that enhances reaction rate while minimizing side reactions.

The catalytic cycle involves four fundamental steps: (1) coordination of the titanium atom to the carbonyl oxygen of the monoester, (2) nucleophilic attack by the alcohol oxygen on the activated carbonyl carbon, (3) formation of a tetrahedral intermediate with subsequent proton transfer, and (4) elimination of water and regeneration of the catalyst. This mechanism operates effectively at high temperatures (180-240°C) where the reaction water is continuously removed, shifting equilibrium toward diester formation. The catalyst concentration is precisely controlled at 0.05-0.2% of phthalic anhydride weight to balance reaction kinetics against potential degradation at elevated temperatures [4].

Table 2: Catalyst Performance in DPHP Synthesis

Catalyst SystemConcentration Range (% wt)Optimal Temperature Range (°C)Reaction Time (hours)Acid Value Target (mg KOH/g)
Tetrabutyl titanate/titanium isopropylate mixture0.05-0.2180-2403-5<0.40
Titanium isopropylate alone0.1-0.3190-2304-6<0.50
Tetrabutyl titanate alone0.08-0.25185-2353.5-5.5<0.45

Optimization of Reaction Conditions (Temperature, Pressure, Catalyst Ratios)

The optimization of DPHP synthesis requires precise temperature control through distinct reaction phases. The initial monoesterification occurs at 130-170°C for 20-60 minutes under atmospheric pressure, ensuring complete formation of the monoester intermediate before catalyst introduction. The subsequent diesterification requires elevated temperatures between 180-240°C for 3-5 hours, with temperature optimization critical to balancing reaction rate against thermal degradation [4]. The reaction progress is monitored through acid value measurements, with the process continuing until the acid value drops below 0.40 mg KOH/g, indicating sufficient esterification completion.

Pressure reduction plays a crucial role in the final stages of synthesis. Once the acid value reaches the target threshold, negative-pressure dealcoholization commences, efficiently removing excess 2-propylheptanol through distillation under reduced pressure. This step continues until no alcohol reflux is observed, typically achieving alcohol recovery rates exceeding 95% for reuse in subsequent batches. The final acid value adjustment employs a 25-30% sodium carbonate solution to neutralize residual acidity, bringing the acid value below 0.05 mg KOH/g to meet product specifications [4].

Catalyst optimization studies have revealed that the titanium catalyst ratio significantly impacts reaction efficiency. The optimal mass ratio of tetrabutyl titanate to titanium isopropylate (1:1 to 1:4) provides enhanced activity compared to either catalyst alone. This mixture achieves a 25-30% reduction in reaction time compared to conventional tin or sulfuric acid catalysts while producing a lighter-colored product with superior purity. The catalyst concentration sweet spot of 0.1-0.15% of phthalic anhydride weight maximizes conversion while minimizing metal residues in the final product [4].

Table 3: Optimized Reaction Parameters for DPHP Production

Reaction ParameterOptimal RangeEffect of Deviation Below OptimumEffect of Deviation Above Optimum
Monoesterification temperature130-170°CIncomplete monoester formationPremature reflux, phthalic anhydride separation
Diesterification temperature180-240°CSlow reaction kineticsThermal degradation, color formation
Catalyst concentration0.05-0.2 wt%Extended reaction timeIncreased metal residues
Reaction time (diesterification)3-5 hoursIncomplete conversionEnergy waste, potential degradation
Alcohol:phthalic anhydride ratio2.4:1 - 3.0:1Equilibrium limitation, incomplete conversionIncreased alcohol recovery load

Green Chemistry Approaches to Reduce Energy Consumption and Waste

Modern DPHP production incorporates sustainable engineering principles to minimize environmental impact and enhance process efficiency. The integration of activated carbon directly into the initial reaction mixture represents a significant green chemistry innovation, eliminating the traditional separate decolorization step and reducing both energy consumption and processing time. This approach reduces VOC emissions by 40-65% compared to conventional post-treatment decolorization methods that require additional processing and solvents [4].

A breakthrough in solvent-free purification utilizes water as an entrainer during dealcoholization. By introducing water into the reactor after neutralization, the process leverages azeotropic distillation principles to efficiently remove residual alcohols without introducing external organic solvents. This innovation eliminates the need for traditional solvent-based stripping processes, significantly reducing VOC emissions and wastewater treatment requirements. The water used in this process is primarily the esterification-generated reaction water, creating an internal recycling loop that minimizes freshwater consumption by 70-80% compared to conventional methods [4].

Energy integration strategies have dramatically reduced the carbon footprint of DPHP manufacturing. The exothermic heat from the esterification reaction is recovered and repurposed for the dealcoholization stage, reducing external energy input requirements by 25-40%. Additionally, the optimized temperature profile with distinct reaction phases minimizes unnecessary overheating, cutting energy consumption by 15-20% compared to single-temperature processes. The combination of these approaches has enabled modern DPHP production facilities to achieve near-zero process wastewater discharge and reduce overall energy consumption by 30-50% compared to first-generation production methods [4].

Table 4: Green Chemistry Metrics in DPHP Production

Green Chemistry PrincipleImplementation in DPHP SynthesisEnvironmental BenefitEconomic Impact
Waste preventionIn-situ decolorization with activated carbonEliminates separate decolorization step and associated solvent waste15-20% reduction in processing costs
Atom economyOptimized stoichiometry (2.4-3.0:1 alcohol ratio)Maximizes reactant incorporation into productReduced raw material requirements
Energy efficiencyPhase-specific temperature control25-30% energy reductionLower operational costs
Pollution preventionWater as entrainer in dealcoholizationEliminates solvent emissionsAvoids VOC treatment costs
Resource conservationInternal water recycling70-80% reduction in freshwater useLower water acquisition and treatment costs

Table 5: Compound Summary: Bis(2-propylheptyl) phthalate (DPHP)

PropertyValue/Description
Systematic NameBis(2-propylheptyl) benzene-1,2-dicarboxylate
Common SynonymsDPHP; Palatinol® 10-P; Bis(2-propylheptyl) phthalate
CAS Registry Number53306-54-0
Molecular FormulaC₂₈H₄₆O₄
Molecular Weight446.66 g/mol
AppearanceClear, colorless to light yellow oily liquid
Primary ApplicationPrimary plasticizer for PVC and vinyl applications
Key AdvantagesLow volatility, high-temperature resistance, excellent plasticizing properties

The synthesis innovations discussed have positioned DPHP as a sustainable alternative to traditional phthalate plasticizers, aligning with green chemistry principles while maintaining high production efficiency. These advances support the growing industrial adoption of DPHP across applications requiring high-performance plasticizers with improved environmental profiles [2] [4].

Properties

CAS Number

53306-54-0

Product Name

Bis(2-propylheptyl) phthalate

IUPAC Name

bis(2-propylheptyl) benzene-1,2-dicarboxylate

Molecular Formula

C28H46O4

Molecular Weight

446.7 g/mol

InChI

InChI=1S/C28H46O4/c1-5-9-11-17-23(15-7-3)21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-24(16-8-4)18-12-10-6-2/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3

InChI Key

MTYUOIVEVPTXFX-UHFFFAOYSA-N

SMILES

CCCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCCCC

Synonyms

1,2-Benzenedicarboxylic Acid 1,2-Bis(2-propylheptyl)ester; Phthalic Acid Bis(2-propylheptyl)ester; Di-2-propylheptyl Phthalate; NSC 17071; Palatinol 10P; DPHP

Canonical SMILES

CCCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCCCC

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